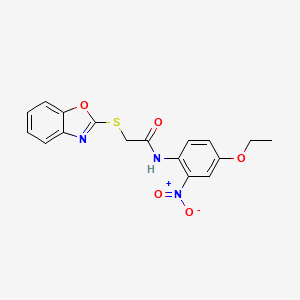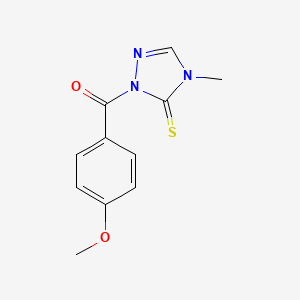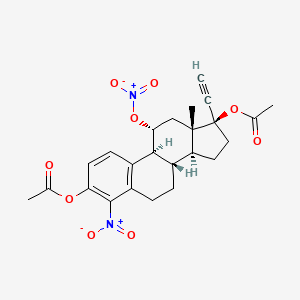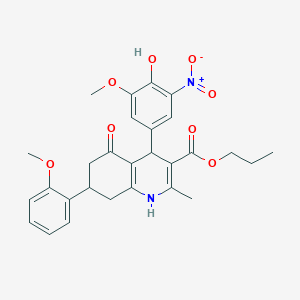
1-(2-Cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-CYANOETHYL)-N-PHENYL-N’-(3-PYRIDYL)THIOUREA is a thiourea derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyanoethyl group, a phenyl group, and a pyridyl group attached to a thiourea backbone, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOETHYL)-N-PHENYL-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of N-phenylthiourea with 3-pyridyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(2-CYANOETHYL)-N-PHENYL-N’-(3-PYRIDYL)THIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-CYANOETHYL)-N-PHENYL-N’-(3-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered cyanoethyl or pyridyl groups.
Substitution: Substituted thiourea derivatives with new functional groups replacing the cyanoethyl group.
Wissenschaftliche Forschungsanwendungen
N-(2-CYANOETHYL)-N-PHENYL-N’-(3-PYRIDYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-(2-CYANOETHYL)-N-PHENYL-N’-(3-PYRIDYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: Lacks the cyanoethyl and pyridyl groups, making it less versatile.
N-(2-Cyanoethyl)thiourea: Lacks the phenyl and pyridyl groups, limiting its applications.
N-(3-Pyridyl)thiourea:
Uniqueness
N-(2-CYANOETHYL)-N-PHENYL-N’-(3-PYRIDYL)THIOUREA is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H14N4S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-(2-cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C15H14N4S/c16-9-5-11-19(14-7-2-1-3-8-14)15(20)18-13-6-4-10-17-12-13/h1-4,6-8,10,12H,5,11H2,(H,18,20) |
InChI-Schlüssel |
YRFFEQKOVRIBBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCC#N)C(=S)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B14947520.png)

![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide](/img/structure/B14947531.png)
![2-{3-[2-(4-Fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B14947542.png)

![3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B14947551.png)
![2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14947561.png)




